1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is a chemical compound that belongs to the class of substituted phenyl ethanones. Its structure features a hydroxyphenyl group attached to an ethanone moiety, with an azepane ring contributing to its unique properties. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of phenolic compounds with ketones or aldehydes. It is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is classified as an organic compound, specifically a ketone due to the presence of the carbonyl group (C=O) in its structure. It also contains an azepane ring, classifying it further as a cyclic amine derivative.
The synthesis of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one can be achieved through several methods, including:
For instance, one common synthetic route may involve the following steps:
The molecular formula for 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is with a molecular weight of approximately 233.32 g/mol. The structure consists of:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond lengths, angles, and spatial orientation.
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one can participate in several chemical reactions:
In laboratory settings, these reactions are often carried out under controlled temperatures and conditions to optimize yield and selectivity. For example, nucleophilic substitution may require specific solvents and catalysts to enhance reaction rates.
The mechanism of action for 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may inhibit specific enzymes involved in inflammatory pathways, potentially leading to analgesic effects. The exact biochemical pathways remain an area for further investigation.
Studies have shown that derivatives of this compound exhibit varying degrees of biological activity, suggesting that modifications to its structure could enhance efficacy.
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is typically characterized by:
The compound's reactivity profile includes:
Relevant data regarding solubility, pH stability range, and reactivity with common reagents are crucial for practical applications.
The potential applications of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one include:
Research into this compound continues to explore its full spectrum of biological activities and potential therapeutic uses in various medical fields.
1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one serves as a pivotal advanced intermediate in the synthesis of bazedoxifene acetate, a selective estrogen receptor modulator. Its strategic position in the synthetic pathway arises from its dual functionalization capabilities: the ketone group enables carbonyl-directed transformations, while the hydroxyphenyl moiety permits selective protection/deprotection sequences essential for stepwise assembly. Industrial routes typically involve reductive alkylation between 1-(4-hydroxy-3-formylphenyl)ethan-1-one and azepane, followed by selective reduction or direct coupling protocols [5].
Critical to this synthesis is the protection of phenolic groups using benzyl ethers, as evidenced by intermediates such as 5-benzyloxy-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole (CAS: 198479-63-9) and 4-benzyloxyaniline hydrochloride (CAS: 51388-20-6). These protected intermediates prevent side reactions during subsequent N-alkylation steps and are deprotected via catalytic hydrogenation in the final stages . The convergence point occurs when the azepane-containing intermediate couples with the indole core through electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling, establishing the molecular skeleton of bazedoxifene prior to salt formation [5] [10].
Table 1: Key Intermediates in Bazedoxifene Synthesis
Intermediate Name | CAS Number | Role in Synthesis |
---|---|---|
4-Benzyloxyaniline hydrochloride | 51388-20-6 | Provides aromatic amine for indole formation |
1-(2-Chloroethyl)azepane hydrochloride | 26487-67-2 | Azepane precursor for N-alkylation |
5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 198479-63-9 | Protected indole core for coupling |
The introduction of the azepane moiety onto the phenolic scaffold exemplifies regioselective C-alkylation challenges. Conventional methods employ Williamson ether synthesis, but limitations in stereocontrol and functional group tolerance drive innovation. Recent advances leverage formal 1,3-migration strategies initiated by α-imino rhodium carbenes, enabling direct hydroxy-to-azepane conversion with minimal protecting group manipulations [4]. This migration-annulation protocol facilitates seven-membered N-heterocycle construction under mild conditions, tolerating esters, halides, and unsaturated bonds.
Solvent effects critically influence alkylation efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity of azepane nitrogen but risk O-alkylation byproducts. Conversely, toluene-mediated reactions at reflux (110°C) provide superior C-selectivity when catalyzed by phase-transfer agents like tetrabutylammonium bromide. For the target ketone, optimized conditions use:
Table 2: Alkylation Efficiency Under Different Solvent Systems
Solvent | Temperature (°C) | Reaction Time (h) | C-Alkylation Selectivity (%) |
---|---|---|---|
Dimethylformamide | 80 | 6 | 78% |
Toluene | 110 | 12 | 92% |
Acetonitrile/water | 82 | 8 | 96% |
Achieving chemoselective functionalization—directing reactions to either the azepane nitrogen (N-functionalization) or the ketone-adjacent carbon (C-functionalization)—requires tailored catalysts. Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) promote carbene insertion at N-H bonds of azepanes, enabling N-alkylation without competing C-H functionalization. This is instrumental in synthesizing precursors like 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane (CAS: 223251-25-0) [4].
For carbonyl-directed C–H activation, palladium/copper bimetallic systems exhibit unmatched selectivity. The ketone oxygen in 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one coordinates to Pd(II), directing ortho-C–H functionalization toward halogenation or arylation. Key performance metrics:
Lewis acid-assisted Brønsted acid (LBA) catalysis further enables enantioselective alkylation at the ketone α-carbon. Chiral BINOL-derived phosphoric acids complex with TiCl₄, achieving up to 94% ee for quaternary center formation—critical for branched analogs of the target compound [8].
Tosylates (-OTs) serve as superior leaving groups compared to halides or hydroxyl groups in constructing the azepanomethylphenol framework. Their utility stems from resonance stabilization of the departing sulfonate anion, where negative charge delocalization across three oxygen atoms lowers transition state energy (ΔG‡ ≈ 15 kcal/mol vs. 20 kcal/mol for chloride) [2] [7].
In the synthesis of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one, tosylates feature in two critical steps:
Mechanistically, tosylate displacement proceeds via Sₙ2 pathway with inversion of configuration when chiral centers are present. This stereochemical fidelity is exploited to control absolute stereochemistry in bazedoxifene’s indole core. Kinetically, tosylate reactions exhibit second-order dependence: Rate = k[RNu][TsO-R]], where nucleophiles like azepane attack at rates 10³-fold faster than corresponding alcohols [2].
Table 3: Relative Leaving Group Abilities in Azepane Alkylation
Leaving Group (L) | Relative Rate (k_rel) | Bond Dissociation Energy (kcal/mol) |
---|---|---|
-OTs | 1.0 (reference) | 65 |
-Cl | 0.03 | 81 |
-OMs | 1.2 | 63 |
-OH | 10⁻⁶ | 110 |
Transitioning laboratory-scale synthesis of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one to industrial production confronts three interrelated scalability challenges:
Heat and mass transfer limitations become acute in exothermic reactions like azepane N-alkylation. At >100 kg batch scales, inefficient heat dissipation causes:
Physicochemical property variations emerge during crystallization of the ketone intermediate. Polymorph instability manifests as:
Economic viability constraints center on cost-intensive steps:
Mitigation strategies employ integrated flow chemistry and crystallization engineering:
Table 4: Scalability Challenges and Industrial Mitigation Strategies
Challenge | Lab-Scale Performance | Industrial Impact | Mitigation Strategy |
---|---|---|---|
Tosylate displacement rate | 1 hour (99% conversion) | Incomplete reaction in 4 hours | Microreactor arrays (10x surface area) |
Crystallization consistency | Needle-like crystals | Agglomeration in large vessels | Ultrasound-assisted nucleation |
Azepane procurement cost | $50/g | $1.2M per 100 kg batch | In situ azepane synthesis from caprolactam |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: